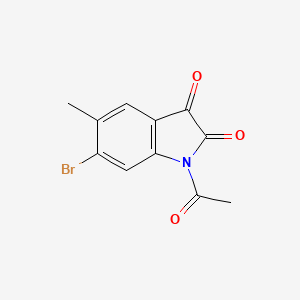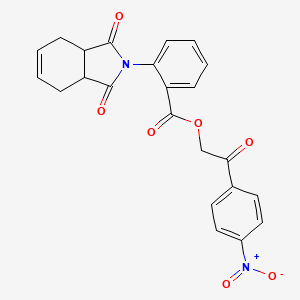![molecular formula C23H20ClFN4O3 B11621207 6-Amino-4-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-ethoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11621207.png)
6-Amino-4-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-ethoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-アミノ-4-{4-[(2-クロロ-6-フルオロベンジル)オキシ]-3-エトキシフェニル}-3-メチル-1,4-ジヒドロピラノ[2,3-c]ピラゾール-5-カルボニトリルは、ジヒドロピラノ[2,3-c]ピラゾール類に属する複雑な有機化合物です。
準備方法
合成経路と反応条件
6-アミノ-4-{4-[(2-クロロ-6-フルオロベンジル)オキシ]-3-エトキシフェニル}-3-メチル-1,4-ジヒドロピラノ[2,3-c]ピラゾール-5-カルボニトリルの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、以下のようなものがあります。
ピラゾール核の形成: 最初のステップでは、適切なヒドラジン誘導体とβ-ケトエステルを環化させてピラゾール環を形成します。
置換反応:
エーテル化: エトキシフェニル基は、エーテル化反応によって導入されます。多くの場合、ヨウ化エチルなどの試薬が使用されます。
最終環化: 最後のステップでは、酸性または塩基性条件下で、ジヒドロピラノ[2,3-c]ピラゾール構造を形成する環化反応を行います。
工業生産方法
この化合物の工業生産では、収率と純度を最大限に高めるために、上記の合成経路を最適化することが必要になります。これには、反応条件をより細かく制御するための連続フロー反応器の使用や、最も効率的な触媒と試薬を特定するためのハイスループットスクリーニングの使用などが含まれます。
化学反応の分析
反応の種類
酸化: この化合物は、特にアミノ基とメチル基で酸化反応を起こす可能性があり、対応する酸化物またはケトンを生成します。
還元: 還元反応は、ニトロ基またはカルボニル基を標的とし、それぞれアミンまたはアルコールに変換することができます。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
置換試薬: ハロゲン、ハロゲン化アルキル、およびさまざまな求核試薬。
主な生成物
これらの反応の主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化ではニトロソ誘導体またはニトロ誘導体が得られる可能性があり、還元ではアミンまたはアルコールが得られる可能性があります。
科学的研究の応用
化学
化学では、この化合物は、より複雑な分子の合成のための構成要素として使用されます。そのユニークな構造により、さまざまな化学反応と機構を調査することができます。
生物学
生物学研究では、この化合物は、その複数の官能基が天然の基質や阻害剤を模倣できるため、酵素相互作用と受容体結合の研究に使用することができます。
医学
医学的には、この化合物は、薬剤としての可能性を秘めています。その構造的特徴から、特に疾患経路に関与する特定の酵素や受容体を標的にする薬物開発の候補となる可能性があります。
産業
産業セクターでは、この化合物は、新素材の開発やその他の貴重な化学物質の合成における中間体として使用できます。
作用機序
6-アミノ-4-{4-[(2-クロロ-6-フルオロベンジル)オキシ]-3-エトキシフェニル}-3-メチル-1,4-ジヒドロピラノ[2,3-c]ピラゾール-5-カルボニトリルの作用機序には、酵素や受容体などの特定の分子標的との相互作用が関与しています。この化合物のさまざまな官能基により、水素結合、疎水性相互作用、ファンデルワールス力など、さまざまなタイプの相互作用を形成することができます。これらの相互作用は、標的分子の活性を調節し、所望の生物学的効果をもたらす可能性があります。
類似化合物の比較
類似化合物
- 6-アミノ-4-(2-クロロ-6-フルオロフェニル)-1-フェニル-3-(トリフルオロメチル)-1,4-ジヒドロピラノ[2,3-c]ピラゾール-5-カルボニトリル
- 5-[4-((3-クロロ-4-((3-フルオロベンジル)オキシ)フェニル)アミノ)キナゾリン-6-イル]-2-フラン-2-カルバルデヒド
独自性
類似の化合物と比較して、6-アミノ-4-{4-[(2-クロロ-6-フルオロベンジル)オキシ]-3-エトキシフェニル}-3-メチル-1,4-ジヒドロピラノ[2,3-c]ピラゾール-5-カルボニトリルは、官能基と構造的特徴のユニークな組み合わせが特徴です。この独自性により、幅広い分子標的と相互作用することができ、科学研究や産業におけるさまざまな用途に適した汎用性の高い化合物となっています。
類似化合物との比較
Similar Compounds
- 6-Amino-4-(2-chloro-6-fluorophenyl)-1-phenyl-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 5-[4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl]-2-furan-2-carbaldehyde
Uniqueness
Compared to similar compounds, 6-Amino-4-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-ethoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications in scientific research and industry.
特性
分子式 |
C23H20ClFN4O3 |
|---|---|
分子量 |
454.9 g/mol |
IUPAC名 |
6-amino-4-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-ethoxyphenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C23H20ClFN4O3/c1-3-30-19-9-13(7-8-18(19)31-11-15-16(24)5-4-6-17(15)25)21-14(10-26)22(27)32-23-20(21)12(2)28-29-23/h4-9,21H,3,11,27H2,1-2H3,(H,28,29) |
InChIキー |
CVMSVUBYBLPGIC-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(OC3=NNC(=C23)C)N)C#N)OCC4=C(C=CC=C4Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11621127.png)

![1-{1-hydroxy-3-(4-methylphenyl)-11-[4-(propan-2-yloxy)phenyl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}ethanone](/img/structure/B11621135.png)
![ethyl (2Z)-2-(4-methylbenzylidene)-3-oxo-5,7-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11621143.png)
![(5E)-2-hydroxy-5-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylidene}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11621147.png)
![Propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-(naphthalene-2-sulfonamido)phenyl]-3-oxobutanoate](/img/structure/B11621167.png)
![(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11621169.png)
![2-[N-(2,3-Dimethylphenyl)benzenesulfonamido]-N-ethylacetamide](/img/structure/B11621172.png)
![2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethyl 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B11621184.png)
![2-(3-{(E)-[1-(4-fluorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)-N-(4-methylphenyl)acetamide](/img/structure/B11621187.png)
![3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11621189.png)

![7-Methyl-2-(4-morpholinyl)-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11621200.png)
![4-[(5Z)-5-{[2-(4-benzylpiperidin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B11621206.png)
